molecular formula C5H11NO B2571698 (4-Methylazetidin-2-yl)methanol CAS No. 2287317-70-6

(4-Methylazetidin-2-yl)methanol

Cat. No.: B2571698
CAS No.: 2287317-70-6
M. Wt: 101.149
InChI Key: SDCCGQQQBDNOTC-UHFFFAOYSA-N
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Description

(4-Methylazetidin-2-yl)methanol is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylazetidin-2-yl)methanol typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-2-methylpropylamine with formaldehyde can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(4-Methylazetidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (4-Methylazetidin-2-yl)methanone, while reduction can produce (4-Methylazetidin-2-yl)methane .

Mechanism of Action

The mechanism of action of (4-Methylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of (4-Methylazetidin-2-yl)methanol, which lacks the hydroxyl and methyl groups.

    (4-Methylazetidin-2-yl)methanone: An oxidized derivative of this compound.

    (4-Methylazetidin-2-yl)methane: A reduced derivative of this compound.

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-methylazetidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(3-7)6-4/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCCGQQQBDNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287317-70-6
Record name (4-methylazetidin-2-yl)methanol
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